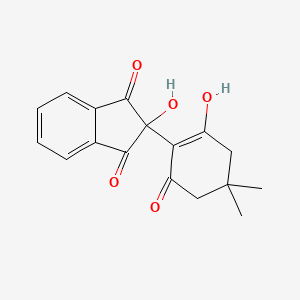![molecular formula C22H22N2O4S B10890024 N'-{(E)-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)phenyl]methylidene}naphthalene-2-sulfonohydrazide](/img/structure/B10890024.png)
N'-{(E)-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)phenyl]methylidene}naphthalene-2-sulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’~2~-[(E)-1-(3-ALLYL-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-NAPHTHALENESULFONOHYDRAZIDE is a complex organic compound that belongs to the class of sulfonohydrazides This compound is characterized by the presence of a naphthalene ring system, an allyl group, an ethoxy group, and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’~2~-[(E)-1-(3-ALLYL-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-NAPHTHALENESULFONOHYDRAZIDE typically involves the condensation of 3-allyl-5-ethoxy-4-hydroxybenzaldehyde with 2-naphthalenesulfonohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete condensation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as acids or bases may also be employed to enhance the reaction rate. The final product is typically purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N’~2~-[(E)-1-(3-ALLYL-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-NAPHTHALENESULFONOHYDRAZIDE undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the allyl group can be reduced to form a saturated alkyl group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alkyl groups.
Substitution: Formation of new functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
N’~2~-[(E)-1-(3-ALLYL-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-NAPHTHALENESULFONOHYDRAZIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N’~2~-[(E)-1-(3-ALLYL-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-NAPHTHALENESULFONOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-Ethoxy-4-hydroxybenzaldehyd: Ein Vorläufer bei der Synthese der Verbindung, bekannt für seine Verwendung in der Aromen- und Duftstoffindustrie.
Naphthalen-2-sulfonhydrazid: Ein weiterer Vorläufer, der in verschiedenen chemischen Reaktionen und industriellen Anwendungen eingesetzt wird.
Einzigartigkeit
N'-{(E)-[3-Ethoxy-4-hydroxy-5-(prop-2-en-1-yl)phenyl]methyliden}naphthalen-2-sulfonhydrazid ist aufgrund seiner kombinierten strukturellen Merkmale einzigartig, die spezifische chemische Eigenschaften und Reaktivität verleihen.
Eigenschaften
Molekularformel |
C22H22N2O4S |
|---|---|
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
N-[(E)-(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylideneamino]naphthalene-2-sulfonamide |
InChI |
InChI=1S/C22H22N2O4S/c1-3-7-19-12-16(13-21(22(19)25)28-4-2)15-23-24-29(26,27)20-11-10-17-8-5-6-9-18(17)14-20/h3,5-6,8-15,24-25H,1,4,7H2,2H3/b23-15+ |
InChI-Schlüssel |
OADLYFXPPYJRIY-HZHRSRAPSA-N |
Isomerische SMILES |
CCOC1=CC(=CC(=C1O)CC=C)/C=N/NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Kanonische SMILES |
CCOC1=CC(=CC(=C1O)CC=C)C=NNS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Naphthalen-2-yloxy)-1-[4-(pentan-3-yl)piperazin-1-yl]ethanone](/img/structure/B10889945.png)
![2-[2-(2-Acetylamino-4-methylsulfanyl-butyryloxy)-acetylamino]-4-methyl-thiazole-5-carboxylic acid ethyl ester](/img/structure/B10889950.png)
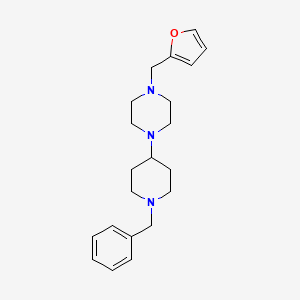
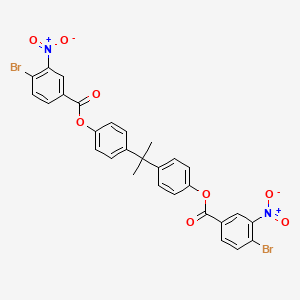
![6-acetyl-5,7-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B10889975.png)
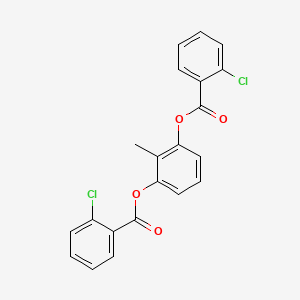
![4-[({3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]-1-methyl-N-(2-methylpropyl)-1H-pyrazole-5-carboxamide](/img/structure/B10889985.png)
![N-{4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]phenyl}acetamide](/img/structure/B10889991.png)
![N-ethyl-5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10889992.png)
![3-amino-1-({5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}carbonyl)-1H-pyrazole-4-carbonitrile](/img/structure/B10889993.png)
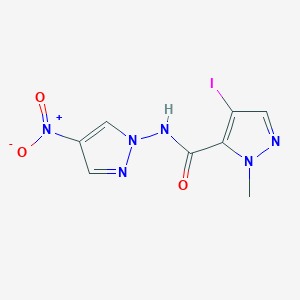
![5-[(Cyclohexylcarbonyl)amino]-2-(ethylamino)-1,3-thiazole-4-carboxamide](/img/structure/B10890016.png)
![7-(Furan-2-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B10890020.png)
